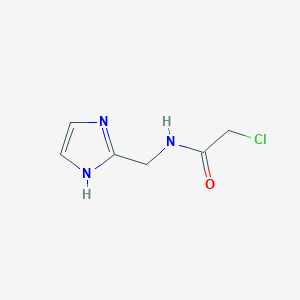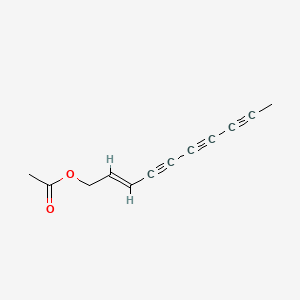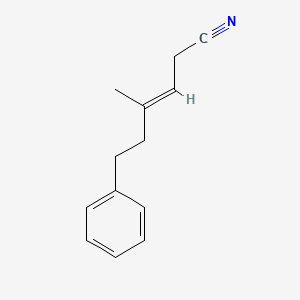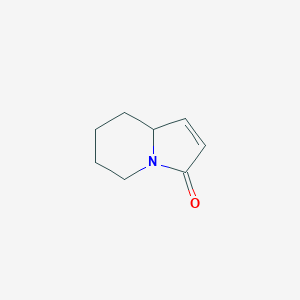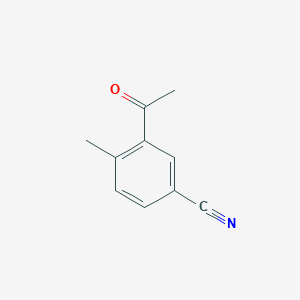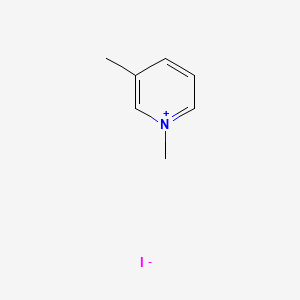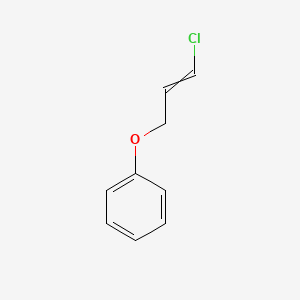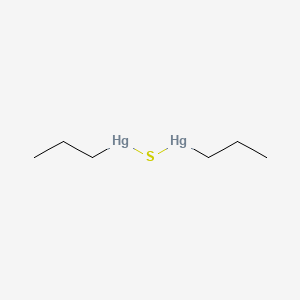
Dipropyl-mu-thioxodimercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl-mu-thioxodimercury is a chemical compound with the molecular formula C6H14Hg2S It is characterized by the presence of two mercury atoms bonded to a sulfur atom, with each mercury atom also bonded to a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl-mu-thioxodimercury typically involves the reaction of mercury salts with thiol-containing compounds under controlled conditions. One common method is the reaction of mercury(II) chloride with dipropyl sulfide in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dipropyl-mu-thioxodimercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiol-containing compounds.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted mercury compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipropyl-mu-thioxodimercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the detection and treatment of mercury-related conditions.
Industry: this compound is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of dipropyl-mu-thioxodimercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the formation of mercury-sulfur bonds, which are highly stable and resistant to dissociation.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Similar in structure but with methyl groups instead of propyl groups.
Diethylmercury: Contains ethyl groups instead of propyl groups.
Diphenylmercury: Contains phenyl groups instead of propyl groups.
Uniqueness
Dipropyl-mu-thioxodimercury is unique due to its specific combination of propyl groups and the presence of a sulfur atom bridging two mercury atoms. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81259-76-9 |
|---|---|
Molecular Formula |
C6H14Hg2S |
Molecular Weight |
519.43 g/mol |
IUPAC Name |
propyl(propylmercuriosulfanyl)mercury |
InChI |
InChI=1S/2C3H7.2Hg.S/c2*1-3-2;;;/h2*1,3H2,2H3;;; |
InChI Key |
RVIZPYHRUPMJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Hg]S[Hg]CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


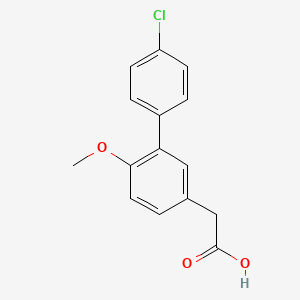
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)

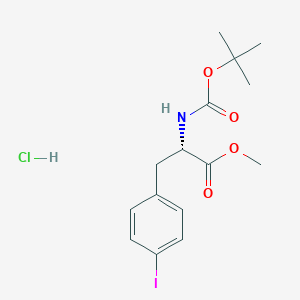
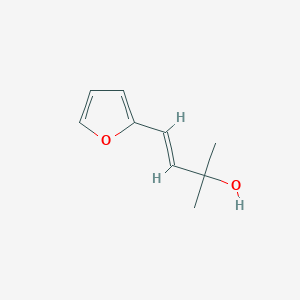
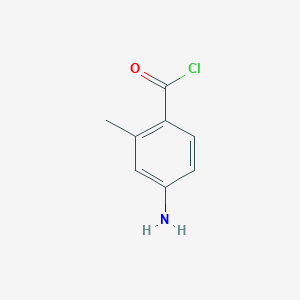
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
